3,4,5-Triaminobenzene-1-thiol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
408340-26-1 |
|---|---|
Molecular Formula |
C6H9N3S |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
3,4,5-triaminobenzenethiol |
InChI |
InChI=1S/C6H9N3S/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,7-9H2 |
InChI Key |
WGXRIWVNYKCNJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)N)S |
Origin of Product |
United States |
Significance of Polyfunctional Aromatic Cores in Chemical Synthesis and Materials Science
Polyfunctional aromatic cores are benzene (B151609) rings or other aromatic systems substituted with multiple reactive functional groups. These structures are foundational to the development of advanced materials and complex molecules due to their rigidity, defined geometry, and the diverse chemistry afforded by their substituents. Symmetrically substituted benzene rings, for instance, are crucial as building blocks in the synthesis of Covalent Organic Frameworks (COFs). dtic.mil These materials are constructed from monomers with multiple reactive groups—such as amines and aldehydes—that condense to form extended, porous, and crystalline lattices with applications in gas storage, catalysis, and electronics. dtic.mil
The strategic placement of multiple functional groups allows for the creation of "star-shaped" molecules, where functional arms radiate from a central aromatic hub. rsc.org These architectures are instrumental in developing materials for optoelectronics, dendrimers, and mesophases with unique liquid crystal properties. The ability to introduce varied substituents onto a single benzene ring is a powerful strategy for fine-tuning the electronic, physical, and chemical properties of a material. rsc.org Molecules like 3,4,5-Triaminobenzene-1-thiol, with its combination of nucleophilic amino groups and a reactive thiol, epitomize the type of polyfunctional core that could serve as a versatile precursor in these advanced applications.
Contextualizing 3,4,5 Triaminobenzene 1 Thiol Within Aminobenzenethiol Chemistry
The chemistry of aminobenzenethiols is a well-established and important area of heterocyclic synthesis. These molecules contain both an amino (-NH₂) and a thiol (-SH) group on a benzene (B151609) ring, making them bifunctional and capable of undergoing a range of chemical transformations. The thiol group, the sulfur analog of an alcohol, is more acidic than its oxygen counterpart and its conjugate base, the thiolate, is a potent nucleophile. wikipedia.org
The reactivity of aminobenzenethiols is often dictated by the relative positions of the amino and thiol groups. For example, 2-aminobenzenethiol is a widely used precursor for the synthesis of benzothiazoles, a class of heterocyclic compounds with significant biological and pharmaceutical relevance. The adjacent placement of the amine and thiol allows for facile intramolecular cyclization reactions with various electrophiles.
In the case of 3,4,5-Triaminobenzene-1-thiol, the presence of three amino groups in addition to the thiol group dramatically increases its functional complexity. The additional amino groups would be expected to significantly enhance the nucleophilicity of the aromatic ring and provide multiple additional sites for reaction. This could allow for the formation of complex, cross-linked polymers or novel, multi-annulated heterocyclic systems that are inaccessible from simpler aminobenzenethiols. The thiol group remains a key reactive site, capable of participating in thiol-disulfide exchange reactions, acting as a nucleophile, or coordinating to metal ions. acs.orgnih.gov The reactivity of this specific isomer would be a unique blend of the chemistries of 1,3,5-triaminobenzene and aminophenols. nih.govrsc.org
| Functional Group | General Properties | Typical Reactions |
|---|---|---|
| Aromatic Amine (-NH₂) | Basic, nucleophilic, ring-activating. | Acylation, alkylation, diazotization, electrophilic aromatic substitution. |
| Thiol (-SH) | Acidic (pKa ~6-7 for thiophenols), nucleophilic (as thiolate), easily oxidized. wikipedia.org | Deprotonation, oxidation to disulfides, alkylation, Michael addition, metal complexation. wikipedia.org |
| Compound | Structure | Key Structural Features | Potential Applications |
|---|---|---|---|
| 2-Aminobenzenethiol | Adjacent amine and thiol groups. | Precursor for benzothiazoles and 1,4-benzothiazines. | |
| 4-Aminobenzenethiol | Para-substituted amine and thiol groups. | Used in self-assembled monolayers (SAMs) on gold surfaces. | |
| This compound (Hypothetical) | Four reactive sites; high density of nucleophilic groups. | Theoretical precursor for hyper-branched polymers, complex heterocycles, and functional COFs. |
Overview of Research Trajectories for Multi Substituted Benzene Derivatives
Strategic Considerations in the Synthesis of Polysubstituted Aromatic Systems
The creation of intricately substituted benzene derivatives is a cornerstone of modern organic synthesis, enabling the construction of complex molecules for materials science and pharmaceuticals. nih.govdtic.mil The key to success lies in the meticulous planning of reaction sequences, considering the directing effects of existing substituents and the compatibility of functional groups.
Regioselective Functionalization of Benzene Derivatives
Achieving the desired substitution pattern on a benzene ring, or regioselectivity, is paramount. The electronic nature of a substituent dictates the position of subsequent electrophilic aromatic substitutions. Electron-donating groups (EDGs) like amino and hydroxyl groups direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) such as nitro and cyano groups direct them to the meta position. libretexts.orglumenlearning.com
For a target molecule like this compound, the 1,3,4,5-substitution pattern necessitates a synthetic design that can override or sequentially manipulate these directing effects. Steric hindrance also plays a crucial role; large substituents can block access to adjacent positions, a factor that can be exploited for selective functionalization. nih.gov For instance, Ir-catalyzed borylation can functionalize the position ortho to a cyano group when a larger substituent is present at the para-position, a result contrary to what is expected from purely electronic effects. nih.gov
Multistep Synthetic Pathways for Integrating Amine and Thiol Functionalities
The synthesis of molecules with both amino and thiol groups requires a multistep approach, as these functionalities are often incompatible with the reagents used for their introduction. nih.govsavemyexams.com A typical strategy involves installing the functional groups in a protected form or as a precursor that can be converted to the desired group at a later stage.
For example, amino groups are commonly introduced via the reduction of nitro groups. nih.gov The nitro group is a strong deactivator and meta-director, which heavily influences the regioselectivity of preceding or subsequent electrophilic substitution steps. lumenlearning.com Similarly, a thiol group can be introduced from a phenol (B47542) via rearrangements like the Newman-Kwart rearrangement or from sulfonic acids. thieme-connect.comgoogle.com The order of these transformations is critical. For instance, attempting to introduce an acyl group via Friedel-Crafts acylation on a heavily deactivated ring (e.g., a nitro-substituted benzene) is often unsuccessful, dictating that the acylation should precede nitration. libretexts.orglumenlearning.com
A hypothetical retrosynthesis for this compound might start from a trinitro-substituted precursor. The challenge lies in selectively introducing the thiol or a precursor at the correct position on a ring already bearing three nitro groups.
Specific Approaches for Introducing Amino Groups on Aromatic Rings
The introduction of amino groups onto an aromatic ring is a fundamental transformation in organic synthesis. Several reliable methods exist, with the reduction of nitroaromatics being the most prevalent.
Catalytic Hydrogenation of Nitroaromatic Precursors
The most common and efficient method for converting aromatic nitro compounds to their corresponding anilines is catalytic hydrogenation. nih.gov This method involves treating the nitroaromatic compound with hydrogen gas (H₂) or a hydrogen source in the presence of a metal catalyst.
Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. nih.govrsc.orgresearchgate.net The reaction is typically carried out under pressure and at elevated temperatures, though milder conditions can sometimes be achieved. nih.gov For polynitroaromatic compounds, catalytic hydrogenation can rapidly and selectively reduce all nitro groups to amines in high yields. rsc.orggoogle.com For example, various trinitrobenzene homologues have been successfully hydrogenated to the corresponding triaminobenzenes using a Pd/Sibunit catalyst in methanol. nih.gov
Transfer hydrogenation offers an alternative that avoids the use of flammable H₂ gas. This technique uses a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or cyclohexene, in the presence of a catalyst like Pd/C or Pt/C. rsc.orgresearchgate.net This method is known for its high selectivity and tolerance of other functional groups, although it can be inhibited by sulfur-containing compounds. rsc.org
Table 1: Catalytic Systems for the Hydrogenation of Nitroaromatics
| Nitro Compound Type | Catalyst System | Hydrogen Source | Key Features |
|---|---|---|---|
| Mono- and Polynitroaromatics | Palladium-charcoal | Cyclohexene | Rapid, selective, high yield; sensitive to sulfur. rsc.org |
| Di- or Polynitroaromatics | Supported Iron or Cobalt | H₂S and CO | Prolongs catalyst life for reducing multiple nitro groups. google.com |
| Trinitrobenzene Homologues | 1% Pd/Sibunit | H₂ (0.5 MPa) | Effective for producing triaminobenzenes. nih.gov |
| Aromatic Nitro Compounds | 5% Platinum on Carbon | Ammonium Formate | Operationally simple, high yields, avoids H₂ gas. researchgate.net |
Direct Amination Strategies
Direct amination involves the formation of a C-N bond by directly substituting a C-H bond on the aromatic ring. While more atom-economical, these methods are generally less developed than the nitro-reduction pathway. One approach involves the direct amination of benzene to aniline (B41778) using aqueous ammonia (B1221849) (NH₃·H₂O) and an oxidant like hydrogen peroxide (H₂O₂) over a catalyst. Systems like Cu/SiO₂ and V-Ni/Al₂O₃ have been studied for this purpose, achieving modest yields under mild conditions. rsc.orgresearchgate.netacs.org
Another strategy is photocatalytic amination. For instance, a platinum-loaded titanium oxide photocatalyst can oxidize ammonia to an amide radical (•NH₂), which then attacks the benzene ring to form aniline. acs.org Radical-mediated methods, such as those using photolytically-generated aminium radicals from N-chloroamines, have also been shown to be effective for the intramolecular amination of aromatic C-H bonds. whiterose.ac.uk
Methodologies for Thiol Group Incorporation onto Benzene Scaffolds
Introducing a thiol (-SH) group onto an aromatic ring can be accomplished through several synthetic routes, often starting from more readily available functional groups.
A prominent method for converting phenols to thiophenols is the Newman-Kwart rearrangement . wikipedia.org This two-step process begins with the conversion of a phenol to an O-aryl thiocarbamate. The thiocarbamate is then heated to high temperatures (typically 200-300 °C), causing an intramolecular rearrangement to the more thermodynamically stable S-aryl thiocarbamate. thieme-connect.comwikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the S-aryl thiocarbamate yields the desired thiophenol. wikipedia.org Recent advances have developed catalytic versions of this rearrangement, including palladium-catalyzed and photoredox-catalyzed methods, which allow the reaction to proceed at much milder temperatures. wikipedia.orgacs.org
Another important route is the reduction of aromatic sulfonic acids (ArSO₃H) or their derivatives (e.g., sulfonyl chlorides, ArSO₂Cl). Sulfonic acids can be reduced to thiols using a rhodium carbonyl catalyst under carbon monoxide pressure at elevated temperatures and pressures. google.com Sulfonyl chlorides, which can be prepared from thiols via oxidative chlorination, can also be reduced to thiols. tandfonline.com
Direct C-S bond formation can be achieved through copper-catalyzed coupling reactions. For example, aryl iodides can be coupled with a sulfur source like sodium sulfide (B99878) (Na₂S) or elemental sulfur powder to form aryl thiols in good to excellent yields. organic-chemistry.org
Table 2: Selected Methods for Aryl Thiol Synthesis
| Starting Material | Key Reagents/Reaction | Product | Key Features |
|---|
Synthetic Routes to Aromatic Thiols
The introduction of a thiol group onto an aromatic ring can be achieved through several established methods. For polyamino-substituted benzenes, these routes must be compatible with the existing amino groups or their precursors (e.g., nitro groups).
A common precursor for aminothiophenols is the corresponding nitroaniline. For instance, 2-aminothiophenol (B119425) can be prepared by the zinc reduction of 2-nitrobenzenesulfonyl chloride. wikipedia.org A more general approach involves the catalytic hydrogenation of trinitrobenzene derivatives to form triaminobenzenes. nih.gov For the specific synthesis of 1,3,5-triaminobenzene, methods starting from 1,3,5-trinitrobenzene (B165232) or other precursors that are catalytically hydrogenated at high temperature and pressure have been developed, though these can be hazardous. google.com A milder, alternative route involves a rearrangement reaction of trimesic acid with diphenylphosphoryl azide (B81097) to create a protected triamine, which is later deprotected. google.com
Once the core structure is established, or concurrently, the thiol group must be introduced. Common strategies include:
Copper-Catalyzed C-S Coupling: Aryl iodides can react with sulfur sources in the presence of a copper catalyst to form aryl thiols after a reduction step. organic-chemistry.org This method is tolerant of various functional groups, including amido and hydroxyl groups. organic-chemistry.org
Reaction with Thiourea (B124793): Aromatic halides can be converted to thiols by reaction with thiourea in the presence of a nickel catalyst, followed by hydrolysis of the resulting isothiuronium (B1672626) salt. google.com
From Phenols: Aromatic thiols can also be synthesized from phenols under mild conditions by converting the phenol to a triflate and then reacting it with a thiolating agent like sodium triisopropylsilanethiolate. researchgate.net
For a molecule like this compound, a plausible synthetic pathway could involve the catalytic reduction of a trinitro-substituted benzene thiol precursor. The synthesis of the precursor itself might start from a commercially available trinitrobenzene derivative, which is then subjected to a nucleophilic aromatic substitution or a metal-catalyzed coupling reaction to introduce the thiol or a protected thiol group.
| Method | Starting Material | Key Reagents | General Findings | Citation |
|---|---|---|---|---|
| Cu-Catalyzed Coupling | Aryl Iodides | Sulfur powder, CuI, K₂CO₃, then NaBH₄ | Good to excellent yields for a wide range of substituted aryl thiols. | organic-chemistry.org |
| Ni-Catalyzed Reaction | Aromatic Halides (Br, I) | Thiourea, Nickel catalyst | Effective for producing aromatic thiols from halides, followed by base hydrolysis. | google.com |
| From Phenols | Phenols | Triflic anhydride, then NaSTIPS | A two-step, mild condition synthesis via a triflate intermediate. | researchgate.net |
| Reduction of Sulfonyl Chlorides | Nitrobenzenesulfonyl chloride | Zinc (Zn) | A classic method for preparing aminothiophenols. | wikipedia.org |
| Catalytic Hydrogenation | Trinitrobenzene derivatives | H₂, Pd/C or other catalysts | A common industrial method to produce aminobenzenes from nitrobenzenes. | nih.gov |
Control of Oxidation States in Thiol Synthesis
A significant challenge in the synthesis of polyaminobenzenethiols is the high susceptibility of both the thiol and the amino groups to oxidation. Thiols are readily oxidized to disulfides, especially in the presence of air, and the electron-rich polyaminobenzene ring is also prone to oxidative degradation or polymerization. researchgate.netresearchgate.net
Key strategies to manage and control oxidation states include:
Inert Atmosphere: Conducting all reactions and manipulations under an inert atmosphere (e.g., argon or nitrogen) is fundamental to prevent air oxidation. mdpi.com
Use of Thiol Surrogates: To circumvent the handling of foul-smelling and air-sensitive thiols, stable and odorless thiol surrogates can be used. researchgate.net For example, xanthates can be employed to generate thioethers, which can then be cleaved to yield the desired thiol. researchgate.net
Electrochemical Control: Electrochemical methods offer precise control over the reaction potential, allowing for selective transformations. The electrochemical oxidation of hydroquinones in the presence of 2-aminothiophenol has been used to synthesize phenothiazine (B1677639) derivatives in a clean, one-pot process, demonstrating that electrochemical conditions can be harnessed to control reaction pathways. researchgate.net
pH Control: The reactivity and stability of aminophenols and aminothiols can be significantly influenced by pH. acs.org For instance, the plasmon-assisted photocatalysis of 4-aminothiophenol (B129426) can be controlled by adjusting the pH of the solution, which affects the protonation state of the amino group. acs.org
Catalyst and Ligand Design: In metal-catalyzed reactions, the choice of metal and its ligand environment can determine the oxidation state of the final product. Studies on cobalt complexes with aminophenol ligands have shown that the metal center can stabilize different oxidation states of the ligand, from the dianionic amidophenolate to the radical iminosemiquinonato form. chemrxiv.org Similarly, the oxidation state of copper nanoparticles used in catalysis can be controlled by the functional groups present in the support material. conicet.gov.ar
| Strategy | Description | Key Advantages | Citation |
|---|---|---|---|
| Inert Atmosphere Operation | Performing reactions, workups, and purifications under nitrogen or argon. | Minimizes exposure to atmospheric oxygen, preventing oxidation of thiols and amino groups. | mdpi.com |
| Use of Thiol Surrogates | Employing stable precursors like xanthates that release the thiol group at a later stage. | Avoids handling of volatile and easily oxidized thiols. | researchgate.net |
| pH Control | Adjusting the acidity or basicity of the reaction medium to stabilize reactants or intermediates. | Can control protonation states and influence reaction pathways and product stability. | acs.org |
| Electrochemical Synthesis | Using controlled potential electrolysis to drive specific redox reactions. | High selectivity and clean reaction conditions without the need for chemical oxidants or reductants. | researchgate.net |
| Metal Complex Stabilization | Utilizing metal centers and specific ligands to stabilize reactive functional groups. | Can prevent unwanted side reactions by coordinating to the sensitive groups. | chemrxiv.org |
Advanced Purification and Isolation Techniques for Complex Aromatic Compounds
The isolation and purification of polyfunctional, air-sensitive compounds like this compound are non-trivial. google.commdpi.com The presence of multiple polar functional groups can lead to low solubility in common organic solvents, while their sensitivity necessitates specialized handling. semanticscholar.org
Advanced techniques are often required:
Inert-Atmosphere Chromatography: Column chromatography is a standard purification technique, but for air-sensitive compounds, it must be performed under an inert atmosphere. mdpi.comiitk.ac.in This involves using deoxygenated solvents and maintaining a positive pressure of an inert gas over the column.
Crystallization: Recrystallization is a powerful method for purifying solid compounds. iitk.ac.in For sensitive materials, this must be done using deoxygenated solvents, and the solution should be cooled slowly under an inert atmosphere to obtain pure crystals.
Derivatization: Highly reactive thiols can be temporarily converted into more stable derivatives (e.g., thioesters or disulfides) for purification. mdpi.com After purification, the protecting group can be removed to regenerate the pure thiol. This approach improves stability, simplifies handling, and can enhance chromatographic separation. mdpi.com
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique suitable for separating complex mixtures and isolating pure compounds. mdpi.com For air-sensitive compounds, the mobile phase should be degassed, and collection should be done under conditions that minimize air exposure.
Phase Separation and Extraction: Specialized extraction methods can be employed. For polyaniline, a related polymer with poor solubility, purification methods involving phase separation systems and precipitation-redispersion have been developed to isolate the desired emeraldine (B8112657) phase. semanticscholar.org Similar strategies could be adapted for polyaminobenzenethiols, exploiting pH-dependent solubility changes to separate the product from impurities.
| Technique | Description | Applicability | Citation |
|---|---|---|---|
| Inert-Atmosphere Column Chromatography | Silica gel or alumina (B75360) chromatography performed using deoxygenated solvents under N₂ or Ar. | General purification of moderately stable, air-sensitive compounds. | mdpi.com |
| Recrystallization from Deoxygenated Solvents | Dissolving the crude product in a hot, deoxygenated solvent and allowing it to crystallize upon cooling under inert gas. | Purification of solid compounds that are thermally stable enough for this process. | iitk.ac.in |
| Purification via Derivatization | Temporarily converting the thiol to a more stable derivative (e.g., thioester) for purification, followed by deprotection. | Highly reactive or unstable compounds that are difficult to handle directly. | mdpi.com |
| Preparative HPLC | High-resolution chromatographic separation using a liquid mobile phase. | Separation of complex mixtures and isolation of high-purity final products or isomers. | mdpi.com |
| Specialized Extraction | Utilizing phase separation, pH-swing extraction, or precipitation-redispersion methods. | Compounds with poor solubility or those that are difficult to purify by chromatography, such as polymers. | semanticscholar.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR would provide definitive structural information.
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.
Aromatic Protons: The benzene ring possesses two chemically equivalent protons at the C2 and C6 positions. These protons are flanked by highly electron-donating amine (-NH₂) and thiol (-SH) groups. This strong electron-donating environment leads to significant shielding of the aromatic protons, shifting their resonance signal to a notably upfield (lower ppm) region compared to unsubstituted benzene (δ ≈ 7.3 ppm). A single sharp signal, a singlet, would be expected for these two equivalent protons.
Amine and Thiol Protons: The molecule contains three primary amine groups (-NH₂) and one thiol group (-SH), totaling seven labile protons. These protons can exchange with each other and with trace amounts of water in the NMR solvent. Consequently, their signals are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature. In a non-exchanging solvent like DMSO-d₆, one might resolve separate broad singlets for the three amine groups and the thiol group. The thiol proton (SH) typically appears in the range of δ 3-4 ppm for thiophenols. rsc.org The amine protons (NH₂) on similar tri-substituted benzene rings have been observed at varied positions, for instance, a broad signal around 5.00 ppm was noted for a diamine monomer. researchgate.net In a different triaminobenzene derivative, an exchange peak for amine protons was seen at 8.98 ppm in DMSO-d₆. dtic.mil
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally similar compounds.
| Proton Type | Predicted Chemical Shift (δ) | Multiplicity | Integration | Notes |
| Aromatic (C2-H, C6-H) | ~6.0 - 6.5 ppm | Singlet | 2H | Highly shielded due to four electron-donating substituents. |
| Thiol (S-H) | ~3.0 - 4.0 ppm | Broad Singlet | 1H | Position is variable; characteristic for thiophenols. rsc.org |
| Amine (N-H) | ~4.5 - 9.0 ppm | Broad Singlet(s) | 6H | Position is highly variable and dependent on conditions. researchgate.netdtic.mil |
The proton-decoupled ¹³C NMR spectrum provides critical information about the carbon framework. Due to molecular symmetry, four distinct signals are anticipated for the six aromatic carbons.
Substituent-Bearing Carbons (C1, C3, C4, C5): The chemical shifts of these carbons are directly influenced by the attached heteroatom. The carbon atom bonded to the sulfur of the thiol group (C1) and the carbons bonded to the nitrogen of the amine groups (C3, C4, C5) are expected to resonate at downfield positions relative to the other ring carbons, typically in the δ 130-160 ppm range. dtic.mil The symmetry of the molecule dictates that the signals for C3 and C5 would be equivalent.
Aromatic C-H Carbons (C2, C6): The two equivalent carbons bonded to hydrogen (C2 and C6) would be significantly shielded by the adjacent electron-donating groups. This would result in a single upfield signal, likely appearing below δ 110 ppm. For comparison, in a triaminobenzene derivative with aldehyde groups, the carbon adjacent to the amine-substituted carbon appeared at 95.68 ppm. dtic.mil
The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically up to 220 ppm. libretexts.org
Table 2: Predicted ¹³C NMR Resonances for this compound Predicted values are based on analysis of structurally similar compounds.
| Carbon Atom | Predicted Chemical Shift (δ) | Notes |
| C1 (-SH) | ~130 - 140 ppm | Carbon attached to the thiol group. |
| C2/C6 (-H) | ~95 - 105 ppm | Highly shielded carbons due to adjacent electron-donating groups. dtic.mil |
| C3/C5 (-NH₂) | ~145 - 155 ppm | Equivalent carbons attached to amine groups. |
| C4 (-NH₂) | ~150 - 160 ppm | Carbon situated between two amine groups. |
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including FTIR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of chemical bonds.
The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.
N-H Stretching: The three amine groups will give rise to strong and distinct absorption bands in the 3100-3500 cm⁻¹ region. Typically, primary amines show two bands corresponding to asymmetric and symmetric stretching modes. For a similar compound, 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde, peaks were observed at 3360, 3312, and 3156 cm⁻¹, indicating the presence of the aryl amine. dtic.mil
S-H Stretching: A weak but characteristically sharp absorption band for the S-H stretch is expected around 2530-2560 cm⁻¹. ajol.inforsc.org The presence of this peak is a strong indicator of the thiol functionality.
Aromatic C-H Stretching: Vibrations from the C-H bonds on the aromatic ring typically appear as weaker bands just above 3000 cm⁻¹. ajol.info
N-H Bending: The scissoring vibration of the primary amine groups results in a medium to strong band in the 1590-1650 cm⁻¹ region.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring appear as a series of bands of variable intensity in the 1400-1600 cm⁻¹ fingerprint region.
Table 3: Predicted FTIR Absorption Bands for this compound Predicted values are based on analysis of structurally similar compounds.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Reference |
| N-H Stretch (asymmetric & symmetric) | 3100 - 3500 | Strong, Multiple Bands | dtic.milajol.info |
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium | ajol.info |
| S-H Stretch | 2530 - 2560 | Weak, Sharp | ajol.inforsc.org |
| N-H Bend | 1590 - 1650 | Medium to Strong | |
| Aromatic C=C Stretch | 1400 - 1600 | Medium, Multiple Bands |
Raman spectroscopy provides complementary information to FTIR, as some vibrational modes that are weak in FTIR are strong in Raman, and vice versa.
S-H and C-S Stretching: The S-H stretching vibration near 2550 cm⁻¹ is often more prominent in Raman spectra than in FTIR. rsc.orgajol.info Similarly, the C-S stretching vibration, which is often weak and difficult to assign in FTIR, typically gives a stronger signal in Raman spectra in the 600-800 cm⁻¹ range.
Symmetric Ring Breathing: Aromatic rings exhibit a strong, sharp "ring breathing" mode in the Raman spectrum, which involves the symmetric expansion and contraction of the entire ring. This is a highly characteristic band for substituted benzenes.
Symmetry and Selection Rules: Due to the molecule's symmetry, certain vibrations may be active in Raman but inactive in FTIR (and vice versa), making the combination of both techniques essential for a full vibrational analysis. Low-frequency vibrations below 400 cm⁻¹, which are often related to collective motions of the molecule and its substituents, can also be effectively probed by Raman spectroscopy. cam.ac.uk
Electronic Absorption Spectroscopy for Unveiling Electronic Transitions
UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons in aromatic systems. Benzene itself exhibits two main absorption bands around 200 nm and 255 nm. up.ac.za
The introduction of substituents with non-bonding electrons (lone pairs), such as -NH₂ and -SH, drastically alters the electronic spectrum. These groups, known as auxochromes, conjugate with the benzene ring's π-system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic shift (red shift) of the absorption maxima to longer wavelengths.
For this compound, the presence of four powerful electron-donating auxochromes would lead to a significant red shift. Both the primary and secondary benzene bands are expected to be shifted to well above 260 nm. The high degree of substitution would likely cause these bands to merge or appear as broad absorptions extending into the longer wavelength UV region.
Ultraviolet-Visible (UV-Vis) Spectroscopic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used to study the electronic transitions within a molecule. For aromatic compounds like benzene derivatives, the absorption of UV light promotes electrons from the π bonding orbital to the π* antibonding orbital. The benzene ring itself exhibits characteristic absorptions, which are significantly influenced by the presence of substituents.
Substituents on the benzene ring can cause a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and an increase in absorption intensity (a hyperchromic effect). Both the amino (-NH₂) and thiol (-SH) groups are strong auxochromes, meaning they possess non-bonding electrons that can be delocalized into the benzene ring's π-system, thereby extending the conjugation. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths.
In the case of this compound, the presence of three powerful electron-donating amino groups, in addition to the thiol group, is expected to induce a significant bathochromic shift compared to benzene or even monosubstituted aminophenols and thiophenols. Studies on aminothiophenol (ATP) isomers demonstrate this effect, where electronic absorption bands associated with π → π* transitions are observed. ajol.info For instance, experimental and theoretical studies on 2-ATP, 3-ATP, and 4-ATP provide insight into the electronic transitions of such bifunctional molecules. ajol.infoajol.info Given the cumulative electron-donating effect of the three amino groups, the primary and secondary absorption bands of this compound are predicted to be shifted to well within the 200-400 nm range.
Table 1: Theoretical UV-Vis Spectral Data of Aminothiophenol Isomers
This table presents calculated absorption wavelengths for different isomers of aminothiophenol, which serve as simpler analogues for the title compound.
| Compound | Calculated λmax (nm) | Transition |
| 2-Aminothiophenol | 211, 241, 290 | π → π |
| 3-Aminothiophenol | 210, 243, 290 | π → π |
| 4-Aminothiophenol | 207, 260, 305 | π → π* |
This data is illustrative and based on theoretical calculations for related isomers to provide context.
Characterization of Intramolecular Charge Transfer (ICT) Phenomena
Intramolecular Charge Transfer (ICT) is a process that occurs in molecules containing both electron-donor (D) and electron-acceptor (A) moieties, typically connected by a π-conjugated system. chinesechemsoc.org Upon photoexcitation, an electron can be transferred from the HOMO, which is often localized on the donor part of the molecule, to the LUMO, which is typically localized on the acceptor part. sci-hub.sechinesechemsoc.org This creates an excited state with significant charge separation.
The molecular structure of this compound is highly conducive to ICT phenomena. The three amino groups are potent electron donors, collectively creating a highly electron-rich region on the benzene ring. The thiol group, while generally considered an electron donor, can also participate in charge transfer processes. The juxtaposition of these strong donor groups on the aromatic ring suggests that upon excitation, a significant redistribution of electron density will occur. researchgate.net
The characterization of ICT is often performed by studying the compound's photophysical properties in solvents of varying polarity. nih.gov
Solvatochromism: A hallmark of ICT is the pronounced red shift (bathochromic shift) of the fluorescence emission spectrum as the solvent polarity increases. This is because the more polar excited state is stabilized to a greater extent by polar solvents than the ground state.
Quantum Yield: The fluorescence quantum yield may decrease in more polar solvents due to the stabilization of a twisted intramolecular charge-transfer (TICT) state, which provides a non-radiative decay pathway. nih.gov
For this compound, it would be expected that its emission spectrum would be highly sensitive to the solvent environment, a key indicator of a charge-transfer character in the excited state. chinesechemsoc.orgnih.gov
X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. ub.edu It provides precise information on bond lengths, bond angles, and the spatial organization of molecules within a crystal lattice. creative-biostructure.com
Single Crystal X-ray Diffraction for Precise Structural Determination
Single Crystal X-ray Diffraction (SCXRD) analysis, when a suitable single crystal can be grown, offers an unambiguous determination of the molecular structure. creative-biostructure.com While a crystal structure for this compound is not reported, the analysis of related structures allows for a detailed prediction of its solid-state characteristics.
For example, the crystal structure of 3-Phenylamino-4-phenyl-1,2,4-triazole-5-thione reveals key structural features that would also be pertinent to the title compound. researchgate.net In the solid state, molecules of this compound would be expected to engage in extensive intermolecular hydrogen bonding. The three -NH₂ groups and the -SH group can all act as hydrogen bond donors, while the nitrogen and sulfur atoms can act as acceptors. This would likely lead to the formation of a robust three-dimensional supramolecular network. Potential hydrogen bonding interactions would include N-H···N and N-H···S.
Table 2: Illustrative Crystallographic Data for an Analogous Heterocyclic Thione Compound
This table shows crystal data for 3-Phenylamino-4-phenyl-1,2,4-triazole-5-thione, a molecule containing both amine and thione functionalities, to exemplify the type of information gained from an SCXRD study. researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂N₄S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 10.738(2) |
| c (Å) | 12.356(3) |
| β (°) | 106.91(3) |
| Volume (ų) | 1283.3(5) |
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a polycrystalline or powdered sample. ub.edu It is invaluable for characterizing the bulk properties of a synthesized material. The primary applications of PXRD include:
Phase Identification: The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. This allows for the confirmation of the identity of a synthesized compound by comparing its experimental PXRD pattern to a reference pattern from a database or a simulated pattern derived from SCXRD data. cambridge.org
Purity Assessment: PXRD can readily detect the presence of crystalline impurities, as they would produce their own distinct set of diffraction peaks.
Crystallinity Analysis: The technique can distinguish between crystalline and amorphous materials. Crystalline materials produce sharp diffraction peaks, whereas amorphous materials yield broad, diffuse halos. dtic.mil
For this compound, after its synthesis and purification, PXRD would be an essential tool to confirm that the desired crystalline phase has been formed and to assess the purity of the bulk sample. The analysis of related triamino compounds, such as 2,4,6-triamino-1,3,5-triazine (melamine), demonstrates the utility of PXRD in confirming lattice parameters calculated from single-crystal data and verifying the structure of the bulk material. researchgate.net
In Depth Computational and Theoretical Investigations of 3,4,5 Triaminobenzene 1 Thiol
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the geometric and electronic properties of molecules. By providing a framework to approximate the many-body electronic Schrödinger equation, DFT allows for the detailed investigation of molecular structures and their associated energetic landscapes.
Optimization of Molecular Geometries and Conformational Landscape Analysis
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms. For derivatives of aminophenols and similar structures, this process is crucial for understanding the conformational landscape. researchgate.net The optimization is typically performed using a specific functional and basis set, such as B3LYP with the LanL2DZ basis set, to achieve a balance between computational cost and accuracy. ajol.infod-nb.info The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. semanticscholar.orgresearchgate.net
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Orbital Distribution
Frontier Molecular Orbital (FMO) theory is instrumental in understanding the electronic properties and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions and electronic transitions. frontiersin.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. frontiersin.org
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.gov A large HOMO-LUMO gap generally implies high stability and low reactivity. sci-hub.box DFT calculations are widely used to determine the energies of these frontier orbitals. d-nb.inforesearchgate.net For example, in studies of various organic dyes, the HOMO-LUMO energy gaps were found to be in the range of 0.96-3.39 eV. researchgate.net A smaller energy gap is often associated with enhanced intramolecular charge transfer (ICT) characteristics. acs.org
The distribution of the HOMO and LUMO across the molecular structure provides insights into the regions that are most likely to be involved in electron transfer. In many donor-π-acceptor systems, the HOMO is localized on the electron-donating moiety, while the LUMO is centered on the electron-accepting part. frontiersin.org
Table 1: Frontier Molecular Orbital (FMO) Data for Selected Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| DBTD1 | -5.177 | -2.680 | 2.497 |
| DBTD2 | -5.041 | -2.682 | 2.359 |
| DBTD3 | -4.897 | -2.675 | 2.222 |
| DBTD4 | -4.866 | -2.670 | 2.196 |
| DBTD5 | -4.814 | -2.676 | 2.138 |
| DBTD6 | -4.797 | -2.666 | 2.131 |
This table presents data for a series of dibenzothiophene (B1670422) derivatives (DBTD1-DBTD6) to illustrate the trends in FMO energies and energy gaps as a function of molecular structure. acs.org
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful technique used to investigate charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. semanticscholar.orgacs.org It provides a detailed picture of the electronic interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions can be calculated to quantify their strength. semanticscholar.org
NBO analysis can confirm the presence and significance of intramolecular hydrogen bonds, which are crucial for the stability of certain molecular conformations. semanticscholar.orgnih.gov Furthermore, it elucidates the pathway of intramolecular charge transfer from donor to acceptor units through a π-conjugated bridge, a key feature in many functional organic molecules. sci-hub.boxacs.org The analysis of charge distribution helps in understanding the electronic nature of different parts of the molecule. sci-hub.box
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map provides a visual representation of the charge distribution around the molecule, with different colors indicating regions of varying electrostatic potential. ajol.info
Typically, red regions correspond to negative electrostatic potential and are indicative of sites susceptible to electrophilic attack, while blue regions represent positive electrostatic potential and are prone to nucleophilic attack. ajol.info Green areas denote regions of neutral potential. By analyzing the MEP surface, one can identify the most likely sites for chemical reactions, providing insights into the molecule's reactivity. researchgate.net
Theoretical Prediction of Spectroscopic Properties and Validation with Experimental Data
Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical models and aid in the interpretation of experimental spectra.
Computational Infrared and Raman Spectra Generation and Band Assignment
Theoretical calculations of vibrational frequencies using DFT are a standard practice to complement experimental infrared (IR) and Raman spectroscopy. ajol.info The calculated frequencies are often scaled by an appropriate factor to account for anharmonicity and the approximations inherent in the computational method. dtic.mil
By comparing the computed and experimental spectra, a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved. ajol.info For instance, in the study of aminothiophenol isomers, DFT calculations helped assign the characteristic N-H and S-H stretching vibrations. ajol.info The N-H stretching bands are typically observed in the 3300-3500 cm⁻¹ region, while the S-H stretching vibration appears around 2530 cm⁻¹. ajol.info The positions of these bands can be influenced by the isomeric form of the molecule, reflecting the different electronic environments of the functional groups. ajol.info
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Aminothiophenol Isomers
| Vibrational Mode | 2-Aminothiophenol (B119425) (Experimental) | 2-Aminothiophenol (Calculated) | 3-Aminothiophenol (Experimental) | 3-Aminothiophenol (Calculated) | 4-Aminothiophenol (B129426) (Experimental) | 4-Aminothiophenol (Calculated) |
| N-H Asymmetric Stretch | 3438 | 3617 | 3427 | 3632 | 3427 | 3630 |
| N-H Symmetric Stretch | 3349 | 3473 | 3348 | 3497 | 3348 | 3496 |
| S-H Stretch | 2522 | 2363 | 2553 | 2427 | 2545 | 2364 |
This table presents a comparison of experimental and calculated (B3LYP/LanL2DZ) vibrational frequencies for the N-H and S-H stretching modes in aminothiophenol isomers. ajol.info
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Simulation
No published data is available for 3,4,5-Triaminobenzene-1-thiol.
Investigation of Nonlinear Optical (NLO) Properties
No published data is available for this compound.
Quantum Chemical Descriptors for Reactivity and Stability Assessment
No published data is available for this compound.
Reactivity and Derivatization Chemistry of 3,4,5 Triaminobenzene 1 Thiol
Amine Group Transformations: Exploring Reaction Pathways
The three amino groups on the benzene (B151609) ring are primary sites for a variety of chemical modifications. Their nucleophilic nature allows them to readily participate in condensation, acylation, and alkylation reactions, providing pathways to a diverse range of derivatives.
Condensation Reactions with Aldehydes and Ketones: Imine Formation and Polymerization
The reaction of primary amines with aldehydes and ketones to form imines, also known as Schiff bases, is a fundamental transformation in organic chemistry. In the case of 3,4,5-Triaminobenzene-1-thiol, the presence of three amine groups allows for the formation of multifunctional imine derivatives. These condensation reactions are typically catalyzed by acid and involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
The trifunctional nature of this triamine can be exploited in polymerization reactions. When reacted with dialdehydes or diketones, this compound can act as a crosslinking agent or a monomer in the synthesis of polyimines. wiley.com These polymers, often referred to as covalent organic frameworks (COFs) when highly ordered, can exhibit interesting material properties. dtic.mil The synthesis of imine-based COFs typically involves the condensation of a monomer with multiple amine groups with another monomer containing multiple aldehyde groups. dtic.mil The resulting imine linkages (Ar–N=CH–Ar) create a stable and often porous two-dimensional or three-dimensional network. dtic.mil
| Reactant 1 | Reactant 2 | Product Type | Key Feature |
| This compound | Aldehyde/Ketone | Mono-, di-, or tri-imine | Formation of C=N bonds |
| This compound | Dialdehyde/Diketone | Polyimine/COF | Extended polymeric network |
Acylation and Alkylation Reactions of Amino Functionalities
The amine groups of this compound can be readily acylated using acyl halides or anhydrides to form amides. This reaction proceeds via nucleophilic acyl substitution. Polyamidation can be achieved by reacting the triamine with diacyl chlorides, leading to the formation of polyamide polymers. mdpi.com
Alkylation of the amino groups can be achieved using alkyl halides. However, direct N-alkylation of some triaminobenzenes can be challenging due to the low stability of the amines. mdpi.com The reaction involves the nucleophilic attack of the amine on the alkyl halide. Polyalkylation is a common issue in Friedel-Crafts alkylation, where the introduction of an electron-donating alkyl group activates the ring towards further substitution. libretexts.orgmasterorganicchemistry.com It is important to note that Friedel-Crafts reactions are generally not feasible when the aromatic ring contains strongly deactivating groups or certain amine substituents that can react with the Lewis acid catalyst. libretexts.org
Thiol Group Reactivity: Nucleophilic and Redox Transformations
The thiol group (-SH) introduces another dimension to the reactivity of this compound. Thiols are known for their nucleophilicity and their ability to participate in redox reactions.
Thiol-Michael Addition Reactions for Polymer Functionalization
The thiol group is a potent nucleophile, especially in its deprotonated thiolate form (RS⁻). chemistrysteps.commsu.edu This high nucleophilicity allows it to readily participate in Michael addition reactions, also known as thiol-Michael additions. lumiprobe.com This reaction involves the addition of the thiol across an activated carbon-carbon double bond, such as those found in acrylates or maleimides. lumiprobe.comnih.gov The reaction is often catalyzed by a base, which deprotonates the thiol to generate the more reactive thiolate anion. acs.org
This "click" reaction is highly efficient and can be used for polymer functionalization. acs.orgrsc.org For instance, polymers bearing Michael acceptor groups can be modified by introducing the this compound moiety via a thiol-Michael addition, thereby incorporating its unique properties into the polymer structure.
| Reaction Type | Reactants | Key Feature | Application |
| Thiol-Michael Addition | Thiol, Michael Acceptor (e.g., acrylate) | C-S bond formation | Polymer functionalization |
Disulfide Bond Formation and Redox Interconversion Mechanisms
Thiols can be oxidized to form disulfides (-S-S-). libretexts.orglibretexts.org This redox reaction involves the coupling of two thiol groups. libretexts.orglibretexts.org The reverse reaction, the reduction of a disulfide back to two thiols, is also readily achievable. libretexts.orglibretexts.org This interconversion is a key process in many biological systems, often mediated by species like glutathione. libretexts.orglibretexts.org
The oxidation of thiols to disulfides can be achieved using a variety of oxidizing agents, including dimethyl sulfoxide (B87167) (DMSO) catalyzed by dichlorodioxomolybdenum(VI), or even hydrogen peroxide in the presence of an iodide catalyst. organic-chemistry.org The mechanism of thiol-disulfide exchange often proceeds via an SN2-type nucleophilic attack of a thiolate anion on a sulfur atom of the disulfide bond. nih.gov This redox activity allows for the formation of polymers crosslinked by disulfide bonds, which can be designed to be degradable under specific reducing conditions.
Cyclization Reactions Leading to Novel Heterocyclic Architectures
The strategic placement of three amino groups and a thiol group on the benzene ring provides a template for the synthesis of various heterocyclic compounds. Through intramolecular or intermolecular reactions, these functional groups can participate in ring-forming processes, leading to the creation of novel and complex molecular architectures.
For instance, the condensation of the amine groups with suitable reagents can lead to the formation of fused heterocyclic rings. The combination of amine and thiol functionalities opens up possibilities for the synthesis of sulfur- and nitrogen-containing heterocycles, such as thiazoles or thiadiazines, depending on the reaction conditions and the other reactants involved. The synthesis of star-shaped molecules with heterocyclic arms has been achieved through various cyclization strategies, including reactions involving triaminobenzene derivatives. rsc.org Photochemical cyclizations also offer a powerful method for constructing heterocyclic systems under mild conditions. chim.it Furthermore, the development of multicomponent polymerizations (MCPs) has provided efficient pathways to synthesize a wide array of heterocyclic polymers from various building blocks. rsc.org
Synthesis of Thiadiazole Derivatives via Thiol and Amine Linkages
The proximate arrangement of thiol (-SH) and amine (-NH2) groups on the aromatic ring of this compound makes it a suitable precursor for the synthesis of fused thiadiazole systems. Thiadiazoles are a class of five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom, known for a wide range of applications. ekb.eg The formation of a 1,3,4-thiadiazole (B1197879) ring, for instance, can be achieved through reactions that engage both the thiol and an adjacent amine group.
General synthetic strategies for 1,3,4-thiadiazoles often involve the cyclization of thiosemicarbazide (B42300) precursors or the reaction of thiohydrazides with various reagents. ekb.eg In the context of this compound, a plausible pathway involves the reaction of the ortho-amino and thiol groups with a one-carbon synthon, such as carbon disulfide or a carboxylic acid derivative, to construct the heterocyclic ring. The 2-amino-1,3,4-thiadiazole (B1665364) scaffold is recognized as a promising foundation for developing new compounds, with functionalization at the 5-position often enhancing its properties. nih.gov
Table 1: Plausible Reaction Pathways for Thiadiazole Synthesis
| Reactant with this compound | Expected Intermediate/Product Type | Reaction Principle |
|---|---|---|
| Carbon Disulfide (CS₂) | Benzofused aminothiadiazole-thione | Cyclocondensation involving the ortho-diamine and thiol functionalities. |
| Carboxylic Acids / Acid Chlorides | Benzofused 2-substituted-aminothiadiazole | Dehydrative cyclization or condensation, incorporating the R-group from the carboxylic acid. |
This table presents hypothetical reaction pathways based on established thiadiazole synthesis methodologies.
Formation of Triazole Derivatives through Amine-Based Cyclizations
The three amine groups of this compound offer multiple avenues for the synthesis of triazole derivatives. Triazoles, which are five-membered rings with three nitrogen atoms, can be formed through various amine-based cyclization reactions. nepjol.info The presence of vicinal amine groups (at positions 3 and 4, or 4 and 5) is particularly conducive to the formation of a fused benzotriazole (B28993) ring system.
A common method for forming a 1,2,3-triazole ring fused to an aromatic system involves the diazotization of one amine group, followed by an intramolecular cyclization with the adjacent amine. Alternatively, [3+2] cycloaddition reactions between an azide (B81097) and an alkyne are a well-established route to 1,2,3-triazoles, often performed under metal-free conditions. researchgate.net For this compound, one of the amine groups could be converted to an azide, which could then react with an alkyne, or the entire molecule could react with a precursor that builds the triazole ring. The synthesis of 1,2,4-triazole (B32235) derivatives often involves the cyclization of thiosemicarbazide precursors in a basic medium, leading to a triazole-thione structure. mdpi.com
Research Findings:
Cyclization of Thiosemicarbazides: The intramolecular cyclodehydration of acid thiosemicarbazides in a basic solution (e.g., 10% NaOH) is a high-yield method for producing 1,2,4-triazole-3-thiones. mdpi.com The success of this cyclization is often confirmed by the disappearance of thiosemicarbazide NH protons and the appearance of a distinct triazolic NH singlet in ¹H-NMR spectra. mdpi.com
[3+2] Cycloaddition: The reaction between organic azides and activated alkynes represents a powerful, often metal-free, method for the regioselective synthesis of trisubstituted 1,2,3-triazoles. researchgate.net
Coordination Chemistry: Ligand Behavior with Metal Centers
The combination of soft (thiol) and hard/borderline (amine) donor sites makes this compound an excellent candidate for use as a multifunctional ligand in coordination chemistry. It can bind to one or more metal centers to create discrete coordination complexes or extended structures like metal-organic frameworks (MOFs) and coordination polymers (CPs). nih.govmdpi.com
Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers
MOFs and CPs are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govksu.edu.sa The geometry and connectivity of the ligand are crucial in determining the final topology of the framework. With its four potential coordination sites and C1 symmetry, this compound can act as a versatile node to build 2D or 3D networks.
While direct examples using this compound are not prevalent in the reviewed literature, the chemistry of analogous ligands provides significant insight. For instance, related molecules like 1,3,5-triaminobenzene-2,4,6-trithiol have been used to construct 2D conjugated MOFs with interesting electronic properties. wiley.com Similarly, MOFs based on Group 4 metals (Zr, Ti, Hf) are noted for their exceptional chemical stability, a desirable trait for many applications. acs.org The self-assembly process to form these structures is typically carried out under solvothermal or microwave-assisted conditions. nih.gov The choice of metal ion will be heavily influenced by the hard and soft acid-base (HSAB) principle, with different metals showing preferences for the sulfur or nitrogen donors.
Table 2: Potential for MOF/CP Formation
| Metal Ion Type | Preferred Donor Site(s) | Potential Structure Type | Rationale |
|---|---|---|---|
| Soft (e.g., Ag(I), Hg(II), Cu(I)) | Thiolate (-S⁻) | 1D Chains or 2D Layers | Strong covalent interaction between soft acid and soft base. wikipedia.orgxmu.edu.cn |
| Hard (e.g., Zr(IV), Ti(IV)) | Amine (-NH₂) | 3D Frameworks | Hard acids prefer hard donors; multiple amine sites allow for high connectivity. acs.org |
This table is predictive, based on the known coordination chemistry of thiol and amine ligands.
Investigation of Metal-Thiolate and Metal-Amine Bonding
The coordination of this compound to a metal center involves the formation of distinct metal-thiolate and metal-amine bonds.
Metal-Thiolate Bonding: The thiol group typically deprotonates upon coordination to form a thiolate (RS⁻) ligand. Thiolates are classified as soft Lewis bases and form strong bonds with soft metal ions. wikipedia.org The sulfur atom can act as a terminal, one-electron donor or as a bridging ligand connecting two or three metal centers. wikipedia.orgchimia.ch This bridging capability is fundamental to the formation of metal-thiolate clusters and extended polymeric structures. chimia.ch The resulting metal-sulfur bond is covalent and stable, particularly with late transition metals.
Metal-Amine Bonding: The three amine groups on the ligand are neutral, two-electron donors that form coordinate bonds with metal ions. nih.gov As borderline-to-hard Lewis bases, they can coordinate to a wide variety of metal ions, including first-row transition metals and hard cations like Zr(IV). acs.orgencyclopedia.pub In a MOF or CP, these metal-amine bonds help to establish the rigid, extended framework. Spectroscopic techniques, such as FT-IR, can confirm coordination, often showing a shift in the N-H stretching frequencies. The combination of both thiolate and amine coordination can lead to bifunctional materials with applications in catalysis or sensing. acs.org
Advanced Research Applications and Design Principles in Chemical Systems
Role as Building Blocks in Covalent Organic Frameworks (COFs) and Two-Dimensional Polymeric Structures
The strategic placement of reactive amino and thiol groups on the benzene (B151609) ring of 3,4,5-Triaminobenzene-1-thiol and its isomers makes them ideal candidates for the construction of highly ordered, porous materials known as Covalent Organic Frameworks (COFs) and other two-dimensional (2D) polymers. These materials are of significant interest due to their high stability, permanent porosity, and tunable properties.
Design and Synthesis of Porous Organic Materials
The synthesis of porous organic polymers is a significant area of research due to their combined properties of low density, processability, and functionality. researchgate.net Covalent Organic Frameworks, a class of these materials, are crystalline polymers with well-defined structures and permanent porosity. mdpi.com The design of COFs relies on the geometric arrangement of building blocks, or monomers, which are connected by strong covalent bonds to form extended networks. acs.org
The tri-functional nature of molecules like 1,3,5-triaminobenzene allows for the formation of 2D COFs when reacted with complementary linear or triangular monomers. google.com For instance, the condensation reaction between a triamine and a trialdehyde can lead to the formation of a hexagonal 2D network. rsc.org The specific geometry of the monomers dictates the resulting topology of the COF. rsc.org
Thiol-functionalized COFs have been synthesized for various applications. For example, a COF prepared from 1,3,5-tris(4-aminophenyl)benzene (B174889) and 2,5-dimethoxyterephaldehyde was post-synthetically modified to introduce thiol groups. mdpi.com This thiol-functionalized COF demonstrated efficient removal of metal ions from water. mdpi.com In another example, thiol-decorated COFs were synthesized via the condensation of 2,5-diaminobenzene-1,4-dithiol (B96872) with various aldehydes, resulting in materials with high surface areas and excellent performance in supercapacitors and heterogeneous catalysis. rsc.org
The table below summarizes key properties of some porous organic materials synthesized using aminobenzene and thiol-containing building blocks.
| Material Name | Building Blocks | Key Properties | Application |
| SH-COF-1 | 2,5-diaminobenzene-1,4-dithiol, Benzene-1,3,5-tricarboxaldehyde | Surface Area: 227 m²/g, High electrochemical performance | Supercapacitors, Heterogeneous Catalysis |
| TPB-DMTP-COF-SH | 1,3,5-tris(4-aminophenyl)benzene, 2,5-dimethoxyterephaldehyde | High affinity for Mn²⁺, Fe²⁺, and Al³⁺ | Water Treatment |
| Meso-COF-3 | Triamine, Terephthaldehyde | Pore Diameter: 4 nm, BET Surface Area: 986 m²/g | Iodine Adsorption |
Fabrication of Highly Ordered Nanosheets and Thin Films
The interfacial synthesis method has proven effective for creating highly ordered, two-dimensional nanosheets and thin films. This technique involves the reaction of monomers at the interface of two immiscible liquids or at a gas-liquid interface. researchgate.netbiointerfaceresearch.com This controlled environment facilitates the formation of single- or multi-layered crystalline sheets. researchgate.netresearcher.life
For instance, a π-conjugated coordination nanosheet composed of bis(aminothiolato)nickel (NiAT) was synthesized by reacting Ni(acac)₂ with 1,3,5-triaminobenzene-2,4,6-trithiol at both liquid-liquid and gas-liquid interfaces. researchgate.netresearcher.life This method allowed for the control of the sheet thickness down to a single layer of approximately 0.6 nm. researchgate.netresearcher.life These nanosheets were found to be flat, crystalline structures with a kagome lattice. researchgate.net
Similarly, multi-layered bis(iminothiolato)nickel π-conjugated coordination nanosheets, with sizes exceeding 10 μm, were synthesized at a liquid/liquid interface through the coordination of 1,3,5-triaminobenzene-2,4,6-trithiol in an aqueous solution with bis(2,4-pentanedionato)nickel(II) in dichloromethane, resulting in a semiconducting nanosheet. biointerfaceresearch.comoup.com The thickness of these films can often be controlled by adjusting the reaction time. biointerfaceresearch.com
Contributions to Organic Electronic and Optoelectronic Materials Science
The unique electronic properties of this compound and its derivatives make them valuable components in the field of organic electronics and optoelectronics. Their ability to participate in charge transfer processes is central to their application in various devices.
Tailoring Charge Transport Layers in Organic Devices
Charge transport layers are crucial components in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells, as they facilitate the efficient movement of charge carriers (holes or electrons). mdpi.comnih.gov The performance of these devices is highly dependent on the properties of the materials used in these layers. acs.org
Triarylamine derivatives are widely utilized for hole transport in organic optoelectronic devices. rsc.org Cross-linking strategies, such as the thiol-yne reaction, have been employed to create robust and insoluble hole-transport layers (HTLs) from solution. rsc.org For example, a polymer network formed by the UV-initiated reaction of tris(4-ethynylphenyl)amine (B1592743) and tris(4-thiyphenyl)amine resulted in a highly amorphous and insoluble HTL with good thermal stability. rsc.org This approach allows for the fabrication of multi-layer devices from solution without the risk of dissolving underlying layers. rsc.org
The incorporation of additives into a cross-linked charge transport layer can further enhance its properties. google.com For instance, a charge transport layer can be composed of a covalently cross-linked host matrix of charge-transporting compounds, with a second charge-transporting compound, such as an arylamine, added as an additive. google.com
Development of Donor-π-Acceptor Systems for Enhanced Optoelectronic Performance
Donor-π-acceptor (D-π-A) systems are a fundamental design concept for organic molecules with tailored optoelectronic properties. frontiersin.org These molecules consist of an electron-donating (D) unit and an electron-accepting (A) unit connected by a π-conjugated bridge. This architecture facilitates intramolecular charge transfer upon photoexcitation, which is essential for applications in nonlinear optics and photovoltaics. frontiersin.orgacs.org
The choice of the donor, acceptor, and π-linker allows for the fine-tuning of the molecule's absorption and emission characteristics. nih.gov For instance, in a series of D-π-A dyes with triphenylamine (B166846) as the donor and dicyanovinylene as the acceptor, modifying the π-conjugated linker led to significant changes in their nonlinear optical properties. frontiersin.org The π-spacer acts as a conduit for electrons to move from the donor to the acceptor, creating a charge-separated state. frontiersin.org
The 1,3,5-triazine (B166579) unit, being electron-deficient, is often used as an acceptor or as a core to construct star-shaped molecules with promising optoelectronic characteristics. mdpi.com These materials have found applications as sensitizing dyes in solar cells and as components in organic light-emitting diodes. mdpi.comnih.gov The photophysical properties of these systems can be modulated by the choice of substituents on the molecular framework. nih.gov
Application in Supramolecular Chemistry and Dendrimer Synthesis
The symmetrical and multi-functional nature of this compound and related compounds makes them valuable building blocks in the fields of supramolecular chemistry and dendrimer synthesis.
Supramolecular chemistry focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. Benzene-1,3,5-tricarboxamides, for example, are known to self-assemble into well-defined supramolecular polymers. rsc.org The ability to form multiple hydrogen bonds makes these and similar molecules versatile for creating complex, ordered architectures. rsc.org In a more complex example, a 2D metallacycle-cored polymer was synthesized by combining a dipyridyl donor containing an amino group with a platinum acceptor to form a hexagonal metallacycle, which was then polymerized. acs.org This demonstrates the potential for creating functional supramolecular materials with applications in areas like selective enrichment of biomolecules. acs.org
Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. acs.org Their synthesis often involves iterative reaction sequences starting from a central core. The multi-functional nature of molecules like 1,3,5-triaminobenzene makes them suitable as core molecules or as branching units in dendrimer synthesis. google.com "Click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-ene reactions, have become powerful tools for the efficient and orthogonal synthesis of dendrimers. nih.govresearchgate.net For instance, 1,3,5-tris(bromomethyl)benzene (B90972) can be reacted with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol to create a triazole-based dendritic structure. rsc.org These synthetic strategies allow for the precise placement of functional groups within the dendrimer architecture, leading to materials with applications in catalysis, light-harvesting, and drug delivery. acs.org
Construction of Self-Assembled Systems
The unique molecular architecture of 1,3,5-triaminobenzene-2,4,6-trithiol, featuring alternating amine and thiol functional groups on a central benzene ring, makes it an exceptional building block for the bottom-up construction of highly ordered, self-assembled systems. nih.govresearchgate.net A prime example of this is its use in synthesizing two-dimensional (2D) π-conjugated coordination nanosheets. researchgate.netrsc.org
These nanosheets are formed through coordination reactions at interfaces, such as a liquid-liquid or gas-liquid interface. researchgate.netrsc.org For instance, the reaction of 1,3,5-triaminobenzene-2,4,6-trithiol with nickel(II) acetylacetonate (B107027) (Ni(acac)₂) at an oil-water interface leads to the formation of a bis(aminothiolato)nickel (NiAT) nanosheet. rsc.org This process is a classic example of self-assembly, where molecules spontaneously organize into stable, non-covalently bonded aggregates. researchgate.net The resulting films can be exceptionally thin, with thicknesses controllable down to a single molecular layer of approximately 0.6 nm. researchgate.netrsc.org Structural analyses, including electron diffraction and X-ray diffraction, have revealed that these nanosheets form flat, crystalline structures with a kagome lattice, demonstrating a high degree of order achieved through the self-assembly process. researchgate.netrsc.org
Engineering Multivalent Scaffolds for Specific Interactions
The term "multivalent" refers to the capacity for simultaneous interaction at multiple sites. 1,3,5-triaminobenzene-2,4,6-trithiol is an archetypal multivalent scaffold, possessing six functional groups (three amine and three thiol) that can engage in various bonding and non-bonding interactions. rsc.orguni-bayreuth.de This multivalency is crucial for engineering complex, functional architectures.
In the context of coordination chemistry, the molecule acts as a multivalent ligand, capable of binding multiple metal ions. This property is leveraged in the synthesis of metal-organic frameworks (MOFs), where the ligand connects metal nodes to form extended, porous structures. nih.govfjirsm.ac.cn The specific arrangement of its functional groups dictates the geometry and connectivity of the resulting framework, allowing for the rational design of materials with tailored properties. rsc.org The ability to form multiple bonds provides stability to the resulting supramolecular structures, while the amine and thiol groups offer sites for further functionalization or specific interactions, such as hydrogen bonding.
Functional Materials with Modulated Electrical Conductivity
A significant area of research involving 1,3,5-triaminobenzene-2,4,6-trithiol is the development of functional materials with tunable electrical properties. Its derivatives have been instrumental in creating a new class of conductive 2D MOFs and coordination nanosheets. nih.govfjirsm.ac.cn
By varying reaction conditions, 1,3,5-triaminobenzene-2,4,6-trithiol (abbreviated as H₆AT) has been used to synthesize two distinct yet related nickel-based MOFs: [Ni(AT)₂] (where AT represents the aminothiolato form) and [Ni(IT)₂] (where IT represents the iminothiolato form). nih.gov These materials exhibit a remarkable difference in electrical conductivity. nih.govresearchgate.net
A key finding is the ability to modulate the conductivity through a reversible proton-coupled redox reaction. The bis(aminothiolato)nickel (NiAT) nanosheet can be chemically converted to the bis(iminothiolato)nickel (NiIT) form. researchgate.netrsc.org This conversion involves a 2H⁺–2e⁻ reaction and results in a drastic increase in electrical conductivity by several orders of magnitude, from 3 × 10⁻⁶ S cm⁻¹ for NiAT to 1 × 10⁻¹ S cm⁻¹ for NiIT. researchgate.netrsc.orgfjirsm.ac.cn This change is attributed to differences in the electronic band structures of the two forms, effectively making the material a redox-switchable conductor. researchgate.netrsc.org This controllable conductivity makes these materials promising for applications in molecular electronics and sensors. rsc.orgfjirsm.ac.cn
| Material | Conductivity (S cm⁻¹) | Measurement Method | Reference |
|---|---|---|---|
| [Ni(AT)₂] (NiAT) | 3 × 10⁻⁶ | van der Pauw | nih.govresearchgate.net |
| [Ni(IT)₂] (NiIT) | 0.1 (1 × 10⁻¹) | van der Pauw | nih.govresearchgate.net |
Surface Chemistry and Adsorption Phenomena Studies
The thiol groups in 1,3,5-triaminobenzene-2,4,6-trithiol provide a strong anchor for binding to metal surfaces, a cornerstone of its surface chemistry. researchgate.netharvard.edu This allows for the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can dramatically alter the properties of a substrate. rug.nl
Surface Modification Strategies
The formation of SAMs using thiol-containing molecules is a widely used strategy for surface modification. harvard.edunsf.gov The process involves the spontaneous chemisorption of molecules from a solution or vapor phase onto a metallic substrate, such as gold. 1,3,5-triaminobenzene-2,4,6-trithiol offers advanced modification capabilities due to its multiple functional groups.
Strategies involving this compound allow for the creation of surfaces with complex functionalities. For example, after the thiol groups anchor the molecule to the surface, the free amine groups remain available for subsequent chemical reactions. acs.org This enables the covalent immobilization of other molecules, including biomolecules, or the growth of polymer networks from the surface. This two-step functionalization is a powerful tool for designing biocompatible materials, sensors, and catalytic surfaces. researchgate.net
Adsorption on Metal Surfaces for Interface Engineering
The adsorption of 1,3,5-triaminobenzene-2,4,6-trithiol onto metal surfaces is fundamental to engineering interfaces with specific electronic and chemical properties. The strong affinity of sulfur for metals like gold drives the formation of a stable metal-thiolate bond, which is the basis for creating robust SAMs. researchgate.netharvard.edu
The adsorption process itself can be controlled to build complex structures. As seen in the synthesis of NiAT nanosheets, the molecule can be adsorbed at an interface where it subsequently coordinates with metal ions. rsc.org This allows for the engineering of a metal-organic interface with unique properties. For example, the NiAT nanosheet, once formed and transferred to a substrate, acts as an efficient electrocatalyst for the hydrogen evolution reaction (HER), demonstrating strong durability in acidic conditions. researchgate.netrsc.org This catalytic activity is a direct result of the engineered interface between the coordinated molecular sheet and the surrounding electrolyte. fjirsm.ac.cn The study of such adsorption phenomena is critical for developing new materials for catalysis and molecular electronics. researchgate.netacs.org
Future Research Directions and Emerging Methodologies for 3,4,5 Triaminobenzene 1 Thiol
Innovations in Synthetic Strategies for High-Yield and Sustainable Production
The efficient and environmentally benign synthesis of 3,4,5-Triaminobenzene-1-thiol and related aminophenols is a critical area of ongoing research. Current efforts are focused on moving away from harsh reaction conditions and hazardous reagents towards more sustainable and high-yielding methodologies.
Key innovations in this area include:
Catalyst-Free and Metal-Free Reactions: Researchers are exploring catalyst- and promoter-free protocols for the synthesis of related benzothiazole (B30560) derivatives, which are advantageous due to the absence of toxic metals and simplified purification processes. researchgate.net These methods often result in moderate to excellent yields. researchgate.net
Green Chemistry Approaches: The use of environmentally friendly solvents and catalysts is a major trend. researchgate.net For instance, visible-light-induced reactions using photocatalysts like eosin (B541160) Y are being investigated for the synthesis of benzothiazoles from 2-aminothiophenol (B119425) and methylarenes. chemrxiv.org Microwave-assisted synthesis is another green technique that can accelerate reactions and reduce energy consumption. mdpi.com
One-Pot Syntheses: One-pot synthetic strategies, where multiple reaction steps are carried out in a single reaction vessel, are being developed to improve efficiency and reduce waste. ijpsonline.commdpi.com These methods often involve domino reactions that combine condensation and cyclization steps. researchgate.net
Table 1: Comparison of Conventional and Innovative Synthetic Strategies
| Parameter | Conventional Methods | Innovative Strategies |
|---|---|---|
| Catalysts | Often require heavy metals | Metal-free, photocatalysts, biocatalysts |
| Solvents | Often toxic organic solvents | Water, ionic liquids, solvent-free conditions |
| Reaction Conditions | High temperatures and pressures | Ambient temperature and pressure, microwave irradiation |
| Yields | Variable, can be low | Often high to excellent yields |
| Sustainability | Low | High |
Exploration of Novel Derivatization Pathways for Advanced Functionalization
The three amino groups and one thiol group of this compound offer numerous possibilities for derivatization, leading to a wide range of functional materials.
Future research in this area will likely focus on:
"Click Chemistry" Approaches: The use of highly efficient and specific "click" reactions will enable the straightforward synthesis of complex derivatives. For example, aldehydes with a boronic acid group have been shown to react rapidly with 2-aminothiophenols at room temperature. mdpi.com
Polymerization: The monomer can be polymerized to create novel conductive polymers and functional fabrics. For example, poly(2-amino thiophenol) has been grafted onto wool fabrics to create a heterogeneous catalyst. acs.org
Coordination Chemistry: The thiol and amino groups can coordinate with metal ions to form metal-organic frameworks (MOFs) and coordination polymers with unique electronic and catalytic properties. A π-conjugated coordination nanosheet has been synthesized from 1,3,5-triaminobenzene-2,4,6-trithiol and Ni2+ ions. oup.com
Functionalization for Specific Applications: Derivatives can be tailored for specific applications, such as sensors, by introducing recognition elements. For instance, aminothiophenol-functionalized gold nanoparticles have been used as colorimetric sensors. researchgate.net
Integration of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
To optimize synthetic yields and understand reaction mechanisms, real-time monitoring of chemical reactions is crucial. Advanced in situ spectroscopic techniques are becoming increasingly important in this regard.
Key techniques for monitoring the synthesis and derivatization of this compound include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D and 2D NMR techniques can provide detailed structural information and are used to monitor reaction progress and identify intermediates. numberanalytics.comyoutube.com
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and tracking their transformation during a reaction. numberanalytics.com
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify products and byproducts in a reaction mixture. quora.com
UV-Visible Spectroscopy: This technique is useful for monitoring reactions that involve a change in color or the formation of chromophores. iitm.ac.in
Surface-Enhanced Raman Scattering (SERS): SERS can be used to monitor reactions occurring on the surface of plasmonic nanostructures, providing insights into catalytic processes. mdpi.com
Table 2: Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Application in this compound Chemistry |
|---|---|---|
| NMR Spectroscopy | Structural elucidation, connectivity, reaction kinetics | Confirming product structure, identifying intermediates |
| IR Spectroscopy | Functional group analysis | Tracking the conversion of nitro groups to amino groups |
| Mass Spectrometry | Molecular weight determination, product identification | Analyzing reaction mixtures for product and byproduct formation |
| UV-Visible Spectroscopy | Electronic transitions, chromophore formation | Monitoring reactions involving colored species |
| SERS | Vibrational information of surface-adsorbed molecules | Studying catalytic reactions on nanoparticle surfaces |
Development of Multiscale Computational Models for Predictive Material Design
Computational modeling is becoming an indispensable tool for accelerating the discovery and design of new materials. Multiscale modeling approaches, which combine different levels of theory, can provide predictive insights into the structure, properties, and performance of materials derived from this compound.
Future directions in this area include:
Density Functional Theory (DFT): DFT calculations can be used to predict molecular properties such as electronic structure, vibrational frequencies, and reaction energetics. researchgate.netvietnamjournal.ru This information is crucial for understanding reaction mechanisms and designing molecules with desired properties.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules and materials, such as the self-assembly of nanoparticles or the interaction of polymers with surfaces. vietnamjournal.ru
Machine Learning (ML) and Artificial Intelligence (AI): ML and AI algorithms can be trained on large datasets of experimental and computational data to predict material properties and guide the design of new materials with optimized performance. mit.edunorthwestern.edu These approaches can significantly accelerate the materials discovery process. mit.edu
Synergistic Approaches in Hybrid Material Systems Utilizing this compound
The integration of this compound and its derivatives into hybrid material systems offers exciting opportunities to create materials with enhanced and synergistic properties.
Emerging research in this area focuses on:
Organic-Inorganic Hybrid Nanocomposites: Combining the functional organic component with inorganic nanobuilding blocks, such as metal-oxo clusters or nanoparticles, can lead to materials with unique optical, electronic, and catalytic properties. acs.org The organic and inorganic components can interact through covalent bonds or weaker interactions like hydrogen bonds. acs.org
Functionalized Surfaces and Interfaces: The thiol group of this compound can be used to anchor the molecule to metal surfaces, such as gold, creating self-assembled monolayers (SAMs) that can modify the electronic properties of the surface. rsc.org These functionalized surfaces can be used in electronic devices and sensors.
Hybrid Polymer Systems: Incorporating this compound derivatives into polymer matrices can enhance the properties of the polymer, such as its conductivity or thermal stability. Triphenylamine-based polymers have shown promise as hole-transporting materials in perovskite solar cells. nanoge.org
Q & A
Q. Key Factors :
- Temperature : Excessive heat may degrade thiol groups; optimal ranges are 80–120°C.
- Solvent choice : Polar solvents stabilize intermediates but may complicate isolation.
- Yield vs. purity : Trade-offs exist—e.g., higher yields from one-pot reactions vs. stepwise purification.
Advanced: How can click chemistry principles be applied to functionalize this compound for polymer or ligand synthesis?
Methodological Answer:
The compound’s thiol and amino groups enable versatile click chemistry applications:
- Thiol-ene/yne reactions : Couple with alkenes/alkynes under UV light or radical initiators to form stable C-S bonds for dendrimers or hydrogels .
- Schiff base formation : React amino groups with aldehydes/ketones (e.g., 4-fluorobenzaldehyde in ) to generate imine-linked frameworks for coordination polymers .
- Metal-ligand complexes : Utilize amino-thiol motifs to chelate transition metals (e.g., Cu, Fe) for catalytic or sensor applications.
Q. Experimental Design :
- Orthogonality : Prioritize reactions that avoid cross-reactivity (e.g., sequential thiol-ene followed by azide-alkyne cycloaddition).
- Characterization : Confirm regiochemistry via / NMR and monitor reaction progress with LC-MS .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (EI or ESI) verifies molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, S content (±0.3% deviation acceptable) .
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm.
Q. Common Pitfalls :
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Discrepancies often arise from:
- Tautomerism : Thiol ↔ thione equilibrium alters reactivity; characterize dominant forms via IR (S-H stretch at ~2500 cm⁻¹) or X-ray crystallography .
- Substituent effects : Fluorine or chlorine substituents (e.g., in ) modulate electronic properties, impacting bioactivity. Use Hammett constants to predict trends.
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial studies) and include positive controls.
Q. Systematic Approach :
Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA).
Computational modeling : DFT calculations predict electronic profiles and binding affinities.
Advanced: What strategies mitigate stability issues of this compound during storage and experimentation?
Methodological Answer:
Q. Experimental Validation :
- Accelerated aging studies (40°C/75% RH for 1 month) assess shelf life.
- Monitor oxidation via Raman spectroscopy (S-S bond detection at ~500 cm⁻¹).
Basic: How can researchers optimize reaction conditions for introducing substituents to this compound?
Methodological Answer:
- Electrophilic substitution : Direct bromination or nitration requires Lewis acid catalysts (e.g., FeBr3) and controlled stoichiometry to avoid over-substitution.
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids demand palladium catalysts (e.g., Pd(PPh3)4) and anhydrous conditions .
Q. Design Considerations :
- Steric effects : Bulky substituents at the 3,4,5-positions hinder reactivity; prioritize para-substituted analogs.
- Solvent selection : DMF or THF enhances solubility for homogeneous reactions.
Advanced: What computational tools aid in predicting the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., solvation in DMSO).
- Retrosynthetic software : Tools like CASPIAN propose viable routes using known reaction databases.
Validation : Cross-check computational predictions with experimental kinetics (e.g., rate constants via UV-Vis).
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of thiol vapors.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Spill management : Neutralize with oxidizing agents (e.g., KMnO4) to convert thiols to less toxic sulfonic acids.
Documentation : Maintain SDS records and train personnel on emergency procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
